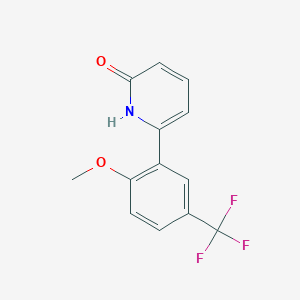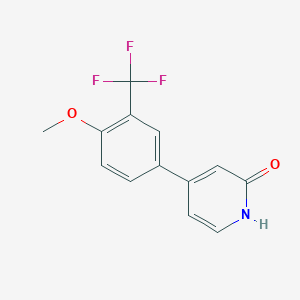
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (6-DMSHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 276.31 g/mol. 6-DMSHP has been used in a variety of biological and chemical studies due to its unique properties, such as its ability to act as a substrate for enzymes and its low toxicity.
科学研究应用
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a fluorescent marker for the detection of DNA damage. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
作用机制
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% acts as a substrate for enzymes, such as tyrosinase and COX-2, and as an inhibitor of these enzymes. It is also believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as a fluorescent probe for the detection of NO and as a fluorescent marker for the detection of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme COX-2, which is involved in inflammation.
实验室实验的优点和局限性
The main advantage of using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is water-soluble and can be synthesized in a laboratory setting using standard laboratory equipment. However, there are some limitations to using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, and its effects on biochemical and physiological processes are not yet known.
未来方向
The potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved production methods. Finally, further research into the potential toxicity of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols when using it in laboratory experiments.
合成方法
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process using an alkylation reaction. The first step involves reacting an aryl halide with an alkylating agent in an organic solvent, such as dichloromethane. The second step involves a nucleophilic substitution reaction, in which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is formed by replacing the halide group with a dimethylsulfamoyl group. This process can be carried out in a laboratory setting using standard laboratory equipment.
属性
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-13(16)14-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGSODDKZSCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














